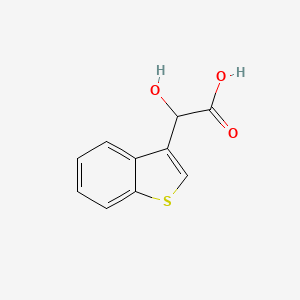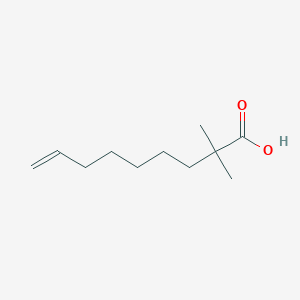
methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate
概要
説明
Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate is an organic compound that belongs to the class of benzoates It features a morpholine ring attached to a benzoate structure, with a nitro group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group at the 6th position. This is followed by a Mannich reaction, where morpholine and formaldehyde are used to introduce the morpholin-4-ylmethyl group. The reaction conditions often involve the use of solvents like ethanol and DMF, and the mixture is typically heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization from ethanol are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group can participate in redox reactions, while the morpholine ring can enhance the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
Methyl 2-(morpholin-4-ylmethyl)-benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.
Methyl 2-(piperidin-4-ylmethyl)-6-nitrobenzoate: Contains a piperidine ring instead of morpholine, which can affect its chemical properties and applications.
Uniqueness
Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate is unique due to the presence of both the nitro group and the morpholine ring.
特性
分子式 |
C13H16N2O5 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC名 |
methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate |
InChI |
InChI=1S/C13H16N2O5/c1-19-13(16)12-10(3-2-4-11(12)15(17)18)9-14-5-7-20-8-6-14/h2-4H,5-9H2,1H3 |
InChIキー |
JOPMPYXEOLUEKZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CN2CCOCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Methoxy-2-methyl-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B8568377.png)
![2-Amino-N-[3-(2-methylimidazol-1-yl)propyl]benzamide](/img/structure/B8568380.png)
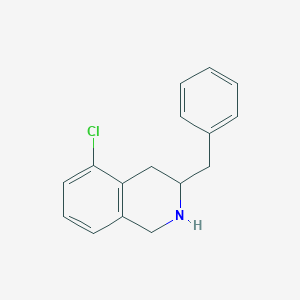
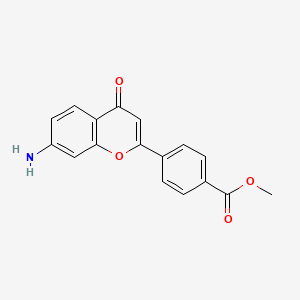


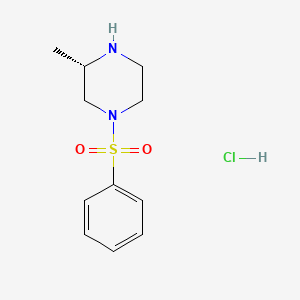
![3-[6-(chloromethyl)pyridazin-3-yl]-4-fluoro-N,N-dimethylbenzamide](/img/structure/B8568428.png)
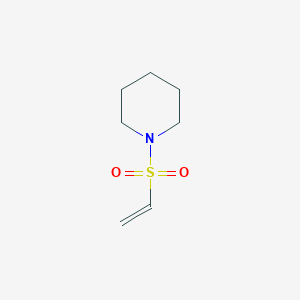

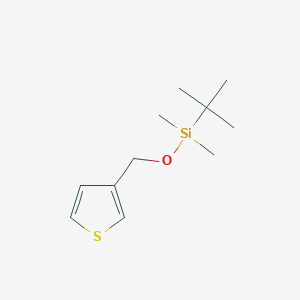
![3-[(dimethylamino)methyl]-4-methoxyaniline](/img/structure/B8568458.png)
